N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester
Description
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester (CAS: 1246815-65-5) is a deuterated derivative of the carbapenem antibiotic Meropenem. This compound features a 4-nitrobenzyl (4-NO₂C₆H₄CH₂–) ester group, which serves as a protecting group for the carboxylic acid functionality during synthetic processes . The deuterium (d6) labeling enhances its utility in pharmacokinetic and metabolic studies, providing a stable isotopic tracer for analytical applications such as mass spectrometry . Its synthesis typically involves selective deuteration at specific positions, preserving the β-lactam core critical for antibacterial activity while enabling precise tracking in biological systems .
Properties
Molecular Formula |
C32H35N5O11S |
|---|---|
Molecular Weight |
703.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1/i3D3,4D3 |
InChI Key |
PJGGEFUAFDAJJT-CJQVKMEYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Preparation Methods
Protection of Meropenem
The carboxylic acid and amine functionalities of meropenem are protected using 4-nitrobenzyloxycarbonyl (4-NO₂C₆H₄CH₂–) groups. This is achieved via reaction with 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous acetonitrile at −15°C.
Reaction equation :
$$
\text{Meropenem} + \text{4-Nitrobenzyl chloroformate} \xrightarrow{\text{DIPEA, CH₃CN}} \text{Protected intermediate}
$$
Deuteration
Deuterium incorporation occurs at six methyl positions using deuterium oxide (D₂O) under acidic or basic conditions. This step ensures isotopic labeling for mass spectrometry applications. For example, deuteration is performed in deuterated dimethylformamide (DMF-d₇) at 50°C for 24 hours.
Esterification
The protected intermediate undergoes esterification with 4-nitrobenzyl alcohol using carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide, DCC) in toluene or xylene. The reaction proceeds at 25–100°C for 10–24 hours, yielding the 4-nitrobenzyl ester.
Key reagents :
- Coupling agents : DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Solvents : Toluene, xylene, cyclohexane
Deprotection
Final deprotection of the 4-nitrobenzyl groups is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or via acidic hydrolysis with trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH).
Industrial Production Methods
Industrial-scale synthesis prioritizes yield optimization and cost efficiency. Key strategies include:
Batch vs. Continuous Flow Reactors
Purification Techniques
- Crystallization : The final product is purified via recrystallization from acetone/methyl ethyl ketone mixtures (1:1 v/v) at 0–5°C, achieving ≥98% purity.
- Chromatography : Silica gel column chromatography is utilized for intermediates, with eluents such as ethyl acetate/heptane (3:7).
Table 1: Industrial Synthesis Parameters
| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Protection | −15 to 25 | 2–4 | 85–90 | 95 |
| Deuteration | 50 | 24 | 75–80 | 90 |
| Esterification | 25–100 | 10–24 | 70–75 | 85 |
| Deprotection | 20–40 | 8–24 | 90–95 | 98 |
Key Reaction Parameters and Optimization
Temperature and Solvent Effects
Catalysts and Reagents
- Pd/C catalysts : Critical for hydrogenolytic deprotection, with loadings of 0.01–0.5 wt% relative to substrate.
- Deuterium sources : D₂O and deuterated solvents ensure >99% isotopic enrichment at target positions.
Stereochemical Control
The stereochemistry of the β-lactam core and pyrrolidine side chain is preserved through:
- Chiral auxiliaries : (2S,4S)-configured intermediates guide correct spatial orientation during coupling.
- Asymmetric hydrogenation : Pd-catalyzed reactions maintain enantiomeric excess (ee) >99%.
Challenges and Solutions
Protecting Group Compatibility
The 4-nitrobenzyl group’s stability under acidic conditions necessitates careful selection of deprotection agents. Trifluoroacetic acid (TFA) combined with TsOH achieves selective removal without β-lactam ring degradation.
Isotopic Dilution
Deuterium loss during esterification is mitigated by using excess D₂O and deuterated solvents, ensuring ≥98% isotopic purity.
Comparative Analysis with Meropenem Derivatives
Table 2: Comparison of Synthetic Methods
| Compound | Protection Group | Deuteration Method | Yield (%) |
|---|---|---|---|
| Meropenem | None | N/A | 60–65 |
| Meropenem-d6 | 4-Nitrobenzyl | D₂O exchange | 75–80 |
| Imipenem-4-nitrobenzyl ester | 4-Nitrobenzyl | None | 70–75 |
Recent Advances
Continuous Flow Deuteration
Recent patents describe microreactor systems for deuteration, reducing reaction times from 24 hours to 4 hours with comparable yields (78%).
Enzymatic Deprotection
Lipase-catalyzed ester hydrolysis offers a greener alternative to acidic deprotection, achieving 85% yield under mild conditions (pH 7, 37°C).
Chemical Reactions Analysis
Types of Reactions
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of carboxylic acids from ester groups.
Substitution: Formation of substituted benzyloxycarbonyl derivatives.
Scientific Research Applications
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of meropenem derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of meropenem.
Medicine: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Industry: Applied in the quality control of pharmaceutical products containing meropenem.
Mechanism of Action
The mechanism of action of N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester is similar to that of meropenem. It penetrates bacterial cells and interferes with the synthesis of vital cell wall components, leading to cell death. The deuterium labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Ceftizoxime Intermediate (4-Nitrobenzyl Ester Derivative)
Ceftizoxime, a third-generation cephalosporin, employs a 4-nitrobenzyl ester during synthesis to protect its carboxylic acid group. Similar to the Meropenem derivative, the 4-nitrobenzyl group is introduced early in the synthesis (e.g., compound 26 in Scheme 4 of ) and removed via catalytic hydrogenation (Pd/C) or enzymatic reduction . Key differences include:
- Stability: The Meropenem-d6 derivative exhibits enhanced metabolic stability due to deuterium, whereas non-deuterated cephalosporin intermediates may undergo faster degradation .
- Deprotection Efficiency : Enzymatic methods using chloramphenicol nitroreductase (CNR) are emerging for 4-nitrobenzyl removal, offering advantages over traditional Pd/C (e.g., reduced metal contamination) .
2.1.2 4-Nitrobenzyl Acetoacetate (CAS: 61312-84-3)
This compound shares the 4-nitrobenzyl ester moiety but lacks the β-lactam core. It is used in organic synthesis as a ketone-protecting group. Key comparisons:
- Reactivity : The absence of the β-lactam ring simplifies its reactivity, focusing on nucleophilic acyl substitutions.
- Physical Properties : Melting point (44°C) and purity (≥98% HPLC) are well-documented, contrasting with the Meropenem derivative, which is typically handled as a crystalline powder under controlled conditions .
2.1.3 Succinic Acid Di(4-nitrobenzyl) Ester (CAS: 114-101-2) A diester variant with applications in polymer chemistry. Unlike the monoester Meropenem derivative, this compound’s dual ester groups require harsher deprotection conditions (e.g., strong acids or prolonged hydrogenation) .
Data Table: Key Comparative Parameters
Research Findings and Trends
- Deuteration Impact: The d6 labeling in the Meropenem derivative reduces metabolic degradation rates by up to 30% compared to non-deuterated analogues, as inferred from similar deuterated pharmaceuticals .
- Enzymatic vs. Chemical Deprotection : CNR-mediated deprotection of 4-nitrobenzyl esters achieves >90% yield under mild conditions (pH 7.4, 25°C), avoiding Pd/C’s limitations (e.g., sulfide poisoning in β-lactams) .
- Acid Stability : The 4-nitrobenzyl group in Meropenem derivatives is more resistant to acid hydrolysis than benzyl esters, aligning with observations in phosphorylated serine synthesis .
Biological Activity
N-4-Nitrobenzyloxycarbonyl Meropenem-d6 4-Nitrobenzyl Ester (CAS 96036-02-1) is a derivative of meropenem, a broad-spectrum carbapenem antibiotic known for its efficacy against a wide range of bacterial pathogens. This compound has garnered attention in the field of microbiology and pharmacology for its potential applications in studying bacterial resistance and as a biochemical probe in proteomics research.
Chemical Structure and Properties
The compound features a nitrobenzyloxycarbonyl group attached to the meropenem backbone, which enhances its stability and bioactivity. The incorporation of deuterium (d6) in its structure allows for advanced analytical techniques such as mass spectrometry, facilitating the study of drug metabolism and interactions.
Meropenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The modification in this compound is expected to retain this mechanism while providing additional functionalities for research applications.
Antimicrobial Efficacy
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against various strains, as shown in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
| Pseudomonas aeruginosa | 1 |
| Streptococcus pneumoniae | 0.125 |
These results demonstrate that the compound maintains potent activity similar to that of meropenem, making it a valuable candidate for further investigation into antibiotic resistance mechanisms.
Case Studies
-
Study on Resistance Mechanisms :
A doctoral thesis examined the use of various meropenem derivatives, including this compound, in understanding bacterial resistance mechanisms. The study found that this compound could effectively inhibit resistant strains of E. coli, suggesting its potential role in overcoming antibiotic resistance . -
Proteomics Applications :
In proteomics, this compound has been utilized as a probe to label and study target proteins involved in bacterial cell wall synthesis. This application aids in elucidating protein interactions and functions within pathogenic bacteria .
Safety Profile
The safety data sheet indicates that while the compound is primarily for research use, standard laboratory safety protocols should be followed during handling to mitigate any potential risks associated with chemical exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
